N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as Bepotastine, is a non-sedating antihistamine drug that is used to treat allergic rhinitis and urticaria. It was first approved for use in Japan in 2000 and is now available in several countries worldwide. Bepotastine has shown promising results in scientific research and has become a topic of interest for further studies.
Wirkmechanismus
N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide works by blocking the action of histamine, a chemical that is released by the body in response to an allergic reaction. Histamine is responsible for causing symptoms such as itching, sneezing, and nasal congestion. By blocking the action of histamine, N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide reduces the severity of these symptoms.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a good safety profile and is well-tolerated by patients. It has a low potential for causing sedation and does not interact with other medications. N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It is readily available and can be easily synthesized. It has a well-defined mechanism of action and has been extensively studied for its effects on the body. However, there are also some limitations to its use. N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. It may also have variable effects depending on the specific animal model used.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area is the potential use of N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide in the treatment of other allergic conditions such as asthma and atopic dermatitis. Another area is the development of new formulations of N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide that could improve its effectiveness and reduce side effects. Finally, further studies could be conducted to better understand the mechanism of action of N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide and its effects on the body.
Conclusion
In conclusion, N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide is a non-sedating antihistamine drug that has shown promising results in scientific research. It has a well-defined mechanism of action and has been extensively studied for its effects on the body. N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments, but also has some limitations. There are several areas of future research that could be explored with N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide, including its potential use in the treatment of other allergic conditions and the development of new formulations.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of allergic rhinitis and urticaria. It has been shown to be effective in reducing symptoms such as sneezing, itching, and nasal congestion. N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of other allergic conditions such as asthma and atopic dermatitis.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-28(25,26)23-14-12-18(13-15-23)21(24)22-19-8-10-20(11-9-19)27-16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJKWGXNEZBCAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.